2-chloro-4-nitro-N-(2-phenylethyl)benzamide
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Overview
Description
2-chloro-4-nitro-N-(2-phenylethyl)benzamide: is an organic compound with the molecular formula C15H13ClN2O3 It is a derivative of benzamide, featuring a chloro and nitro substituent on the benzene ring, along with a phenylethyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-nitro-N-(2-phenylethyl)benzamide typically involves the following steps:
Nitration: The starting material, 2-chlorobenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Amidation: The nitrated product is then reacted with 2-phenylethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in 2-chloro-4-nitro-N-(2-phenylethyl)benzamide can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: Although less common, the phenylethyl group can be oxidized under strong oxidative conditions to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions:
Reduction: Iron powder and hydrochloric acid, catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 2-chloro-4-amino-N-(2-phenylethyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids or ketones from the oxidation of the phenylethyl group.
Scientific Research Applications
Chemistry: 2-chloro-4-nitro-N-(2-phenylethyl)benzamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new compounds.
Biology and Medicine: Research into the biological activity of benzamide derivatives suggests potential applications in medicinal chemistry. Compounds similar to this compound have been studied for their antimicrobial, anti-inflammatory, and anticancer properties.
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its structural features make it a useful building block for various chemical processes.
Mechanism of Action
The specific mechanism of action for 2-chloro-4-nitro-N-(2-phenylethyl)benzamide depends on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and chloro groups can participate in electron transfer reactions, influencing the compound’s reactivity and interactions with biological targets.
Comparison with Similar Compounds
- 2-chloro-4-nitro-N-(3-nitrophenyl)benzamide
- 2-chloro-4-nitro-N-(1-phenylethyl)benzamide
- 2-chloro-4-nitrophenol
Comparison:
- 2-chloro-4-nitro-N-(3-nitrophenyl)benzamide: Similar in structure but with an additional nitro group on the phenyl ring, potentially altering its reactivity and biological activity.
- 2-chloro-4-nitro-N-(1-phenylethyl)benzamide: Differing in the position of the phenylethyl group, which may affect its steric properties and interactions with other molecules.
- 2-chloro-4-nitrophenol: Lacks the amide and phenylethyl groups, making it less complex but still useful in various chemical reactions.
2-chloro-4-nitro-N-(2-phenylethyl)benzamide stands out due to its unique combination of functional groups, offering a balance of reactivity and stability that is valuable in both research and industrial applications.
Properties
IUPAC Name |
2-chloro-4-nitro-N-(2-phenylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c16-14-10-12(18(20)21)6-7-13(14)15(19)17-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZMAESWIOHMMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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